Physicochemical Profiling and Application of 1-(3-Fluorophenyl)imidazolidin-2-one in Fragment-Based Drug Discovery
Physicochemical Profiling and Application of 1-(3-Fluorophenyl)imidazolidin-2-one in Fragment-Based Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(3-Fluorophenyl)imidazolidin-2-one (CAS: 169547-81-3)
Executive Summary & Mechanistic Rationale
In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, the selection of robust, synthetically versatile building blocks is paramount. 1-(3-Fluorophenyl)imidazolidin-2-one represents a highly privileged scaffold. The core imidazolidin-2-one (cyclic urea) motif provides a rigid, predictable hydrogen-bonding vector, while the 3-fluorophenyl substituent introduces critical physicochemical modulations—specifically, enhancing lipophilicity, lowering the pKa of the adjacent nitrogen, and acting as a metabolic shield against cytochrome P450-mediated oxidation at the electron-rich meta position [1].
This technical guide provides an authoritative breakdown of the compound’s physicochemical properties, structural biology applications, and self-validating experimental protocols for laboratory characterization.
Physicochemical Properties
Understanding the baseline physicochemical metrics of 1-(3-Fluorophenyl)imidazolidin-2-one is critical for predicting its behavior in biological assays and formulation. The table below synthesizes the core quantitative data for this scaffold.
Table 1: Core Physicochemical Parameters
| Property | Value | Causality / Relevance in Drug Design |
| CAS Number | 169547-81-3 | Unique identifier for procurement and chemical databases [1]. |
| Molecular Formula | C9H9FN2O | Adheres strictly to the "Rule of 3" for fragment libraries. |
| Molecular Weight | 180.18 g/mol | Low MW ensures high ligand efficiency (LE) during target binding. |
| Topological Polar Surface Area (TPSA) | ~32.6 Ų | Optimal for passive membrane permeability and blood-brain barrier (BBB) penetration. |
| Predicted LogP | 1.2 – 1.5 | The meta-fluoro substitution increases lipophilicity compared to the unsubstituted phenyl ring, driving hydrophobic pocket packing. |
| H-Bond Donors (HBD) | 1 (N3-H) | Provides a highly directional hydrogen bond to protein backbone carbonyls. |
| H-Bond Acceptors (HBA) | 2 (C=O, F) | The urea carbonyl is a strong acceptor; the fluorine acts as a weak acceptor or halogen-bond donor. |
| Rotatable Bonds | 1 | Low conformational entropy penalty upon target binding. |
Structural Biology & Pharmacophore Mechanics
The utility of 1-(3-Fluorophenyl)imidazolidin-2-one stems from its dual-action pharmacophore. The cyclic urea acts as an amphoteric hydrogen-bonding hub. The N3 position (unsubstituted) acts as a donor, while the C2 carbonyl acts as an acceptor. This motif has been successfully deployed in the discovery of muscarinic M3 selective antagonists and various antimicrobial agents [2, 3].
Concurrently, the 3-fluorophenyl ring engages in π−π stacking or CH- π interactions within hydrophobic pockets. The fluorine atom can participate in orthogonal halogen bonding via its σ -hole, a highly directional interaction that often increases target residence time.
Figure 1: Pharmacophore interaction map detailing the binding vectors of the scaffold.
Analytical Validation & Experimental Workflows
To ensure scientific integrity, any compound entering a screening cascade must undergo rigorous physicochemical validation. Below are field-proven, self-validating protocols for determining the thermodynamic solubility and LogD of 1-(3-Fluorophenyl)imidazolidin-2-one.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask HPLC-UV)
Causality: Thermodynamic solubility is preferred over kinetic solubility for cyclic ureas because their planar nature often leads to high crystal lattice energies, which kinetic assays (DMSO dilution) fail to account for, leading to false positives in biological assays.
Step-by-Step Methodology:
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System Validation (Self-Validation Step): Prepare a standard curve of Diclofenac (high solubility) and Amiodarone (low solubility) in Phosphate Buffered Saline (PBS) at pH 7.4 to verify the dynamic range of the HPLC-UV system.
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Sample Preparation: Add 2.0 mg of solid 1-(3-Fluorophenyl)imidazolidin-2-one to a 1.5 mL glass vial.
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Buffer Addition: Add 1.0 mL of PBS (pH 7.4) to the vial. Ensure the presence of undissolved solid (this confirms the solution is saturated).
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Equilibration: Seal the vial and incubate in a thermoshaker at 37 °C and 800 RPM for 24 hours. Rationale: 24 hours ensures complete equilibrium between the solid phase and the solute.
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Phase Separation: Centrifuge the suspension at 14,000 RPM for 15 minutes at 37 °C to pellet the undissolved solid.
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Quantification: Carefully aspirate the supernatant, dilute 1:10 in mobile phase (e.g., Water/Acetonitrile), and inject into the HPLC-UV system. Quantify against a pre-established calibration curve of the compound dissolved in 100% DMSO.
Protocol B: LogD (pH 7.4) Determination via Shake-Flask LC-MS
Causality: LogD (distribution coefficient at a specific pH) is more physiologically relevant than LogP for ionizable compounds. While this specific scaffold is largely neutral at pH 7.4, confirming its LogD empirically rules out unexpected aggregation or ionization artifacts.
Step-by-Step Methodology:
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System Validation (Self-Validation Step): Run a mixture of Toluene (LogP = 2.7) and Propranolol (LogD_{7.4} = 1.2) to validate the partitioning efficiency of the octanol/water phases.
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Phase Saturation: Pre-saturate 1-octanol with PBS (pH 7.4) and PBS with 1-octanol by stirring them together for 24 hours, then separating the layers.
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Spiking: Dissolve 1-(3-Fluorophenyl)imidazolidin-2-one in the pre-saturated PBS to a concentration of 100 µM.
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Partitioning: In a glass vial, combine 500 µL of the spiked PBS with 500 µL of pre-saturated 1-octanol.
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Agitation: Shake vigorously for 60 minutes at room temperature, followed by centrifugation at 3,000 RPM for 10 minutes to ensure sharp phase separation.
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Analysis: Sample both the aqueous and octanol layers. Analyze via LC-MS. Calculate LogD using the formula: LogD = Log10(Area_octanol / Area_aqueous).
Synthetic Integration & Downstream Workflows
In medicinal chemistry, this scaffold is rarely the final drug; it is a building block. The unsubstituted N3 position of the imidazolidin-2-one ring is a prime site for derivatization.
Under basic conditions (e.g., Sodium Hydride in DMF), the N3 proton is easily abstracted, allowing for rapid N-alkylation with various alkyl halides or cross-coupling via Buchwald-Hartwig amidation to generate diverse libraries for High-Throughput Screening (HTS).
Figure 2: Standard experimental workflow from scaffold acquisition to high-throughput screening.
Conclusion
1-(3-Fluorophenyl)imidazolidin-2-one is a highly versatile, chemically stable, and physically predictable building block. Its precise balance of hydrogen bonding capacity and lipophilicity makes it an ideal starting point for fragment evolution. By adhering to the rigorous physicochemical profiling and self-validating protocols outlined in this guide, development teams can confidently integrate this scaffold into advanced medicinal chemistry campaigns, minimizing downstream attrition caused by poor pharmacokinetic properties.
References
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Cazzolla, N., et al. "Discovery of Diaryl Imidazolidin-2-one Derivatives, a Novel Class of Muscarinic M3 Selective Antagonists (Part 1)." Journal of Medicinal Chemistry, 2007. URL:[Link]
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Jat, R. K., et al. "Review of Imidazole/Imidazolidinone Heterocyclic Ring Containing Compounds with Their Biological Activity." Pharmacophore Journal, 2010. URL:[Link]
